molecular formula C16H10ClFN2S B14593309 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine CAS No. 61383-75-3

1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine

Cat. No.: B14593309
CAS No.: 61383-75-3
M. Wt: 316.8 g/mol
InChI Key: FJYUBQNBJAGRAM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a thiazole ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product yield .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a component in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites on proteins. This binding can lead to the inhibition of enzyme activity, resulting in the suppression of cell growth and proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine
  • 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
  • (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine

These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine is primarily used in pharmaceutical research, while 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione is studied for its potential as an anti-inflammatory agent .

Properties

CAS No.

61383-75-3

Molecular Formula

C16H10ClFN2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine

InChI

InChI=1S/C16H10ClFN2S/c17-13-5-1-11(2-6-13)9-19-16-20-15(10-21-16)12-3-7-14(18)8-4-12/h1-10H

InChI Key

FJYUBQNBJAGRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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